molecular formula C6H12O2 B3423722 2-(2-Methylallyloxy)ethanol CAS No. 31497-33-3

2-(2-Methylallyloxy)ethanol

Cat. No. B3423722
CAS RN: 31497-33-3
M. Wt: 116.16 g/mol
InChI Key: HGZYNOXVRGBQKB-UHFFFAOYSA-N
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Description

“2-(2-Methylallyloxy)ethanol”, also known as 2-MEOE, is a synthetic alcohol compound. It is a colorless, volatile liquid with a sweet, fruity odor. It has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol .


Physical And Chemical Properties Analysis

2-(2-Methylallyloxy)ethanol is a colorless, volatile liquid. It is miscible in water, ethanol, and acetone. It has a molecular weight of 116.16 g/mol . The exact density, boiling point, and other physical properties are not mentioned in the retrieved papers.

Scientific Research Applications

Biofuel Production

2-(2-Methylallyloxy)ethanol could potentially be used in the production of biofuels . Biofuels are a renewable energy source and can be produced from lignocellulosic biomass, which is a waste product from the forestry, paper, and agricultural industries . The process involves pretreatment and hydrolysis of the biomass to increase the availability of cellulose for hydrolytic enzymes .

Receptor Differentiation in Biological Systems

The structural modification of related compounds like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which is somewhat structurally similar to 2-(2-Methylallyloxy)ethanol, has been found to change sympathomimetic activity. This indicates potential applications in differentiating β-receptor populations in biological systems.

Solvent and Extraction Applications

Studies have shown that certain alcohols can be effective for the extraction of alcohols from water. This could be relevant for compounds like 2-(2-Methylallyloxy)ethanol in various industrial and pharmaceutical applications.

Enzymatic Measurement in Biological Samples

Enzymatic methods for measuring ethanol and related compounds, which can be applied to the study of 2-(2-Methylallyloxy)ethanol, have been developed for use with unneutralized acid extracts of blood, liver, and other biological materials.

Application in Entrainer for Distillation Processes

Compounds like 2-methoxyethanol have been proposed as potential entrainers in extractive distillation processes involving water–alcohol mixtures. This might be applicable to 2-(2-Methylallyloxy)ethanol.

Peptide Synthesis and Protective Groups

Certain modified alcohols, similar in structure to 2-(2-Methylallyloxy)ethanol, have been used to introduce amino-protective groups in peptide synthesis. This indicates possible applications in biochemical research and drug development.

Polymer and Material Science

In polymer science, compounds like 2-(pyridin-2-yl)ethanol have been used as protecting groups for carboxylic acids. This may suggest potential applications for 2-(2-Methylallyloxy)ethanol in material development and polymerization processes.

properties

IUPAC Name

2-(2-methylprop-2-enoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)5-8-4-3-7/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZYNOXVRGBQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31497-33-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31497-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylallyloxy)ethanol

CAS RN

31497-33-3
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-2-propen-1-yl)-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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